molecular formula C9H17N3 B11768767 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine

Cat. No.: B11768767
M. Wt: 167.25 g/mol
InChI Key: QOTVDHYNPKMOFP-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an imidazole ring substituted at the 2-position with an N-isopropylpropan-1-amine group. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine typically involves the condensation of an imidazole derivative with an appropriate amine. One common method is the reaction of 2-chloro-1H-imidazole with N-isopropylpropan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of imidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)imidazole
  • 2,6-Bis(1H-imidazol-2-yl)pyridine

Uniqueness

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound features an N-isopropylpropan-1-amine group, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C9H17N3/c1-4-8(12-7(2)3)9-10-5-6-11-9/h5-8,12H,4H2,1-3H3,(H,10,11)

InChI Key

QOTVDHYNPKMOFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)NC(C)C

Origin of Product

United States

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